molecular formula C21H27NO5S2 B2421392 3-(4-BUTOXYBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE CAS No. 441740-47-2

3-(4-BUTOXYBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE

Cat. No.: B2421392
CAS No.: 441740-47-2
M. Wt: 437.57
InChI Key: HKQRZCQREBPHFW-UHFFFAOYSA-N
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Description

3-(4-BUTOXYBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE is a synthetic organic compound that belongs to the thiazolidine class of heterocyclic compounds. Thiazolidines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BUTOXYBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE typically involves the reaction of a 4-butoxyphenyl sulfonyl chloride with a 2,5-dimethoxyphenyl thiazolidine in the presence of a base. Common bases used in such reactions include triethylamine or pyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-BUTOXYBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-BUTOXYBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE would depend on its specific biological target. Generally, thiazolidine derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.

    2,5-Dimethoxyphenyl derivatives: Commonly found in various bioactive compounds.

    Sulfonyl compounds: Widely used in medicinal chemistry for their diverse biological activities.

Uniqueness

3-(4-BUTOXYBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE is unique due to the combination of its functional groups, which may confer specific biological activities or chemical reactivity not found in other similar compounds.

Properties

IUPAC Name

3-(4-butoxyphenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5S2/c1-4-5-13-27-16-6-9-18(10-7-16)29(23,24)22-12-14-28-21(22)19-15-17(25-2)8-11-20(19)26-3/h6-11,15,21H,4-5,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQRZCQREBPHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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